3-(Chloromethyl)-3-(propan-2-YL)bicyclo[3.1.0]hexane
Description
3-(Chloromethyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane is a bicyclic compound featuring a strained cyclopropane ring fused to a cyclohexane scaffold. The molecule contains two substituents: a chloromethyl group and an isopropyl group at the 3-position. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry, materials science, and synthetic intermediates. Its bicyclo[3.1.0]hexane core is notable for conformational rigidity, which can mimic bioactive conformations in drug design .
Properties
Molecular Formula |
C10H17Cl |
|---|---|
Molecular Weight |
172.69 g/mol |
IUPAC Name |
3-(chloromethyl)-3-propan-2-ylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H17Cl/c1-7(2)10(6-11)4-8-3-9(8)5-10/h7-9H,3-6H2,1-2H3 |
InChI Key |
LIQGDBNDYMBRGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CC2CC2C1)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-(propan-2-YL)bicyclo[3.1.0]hexane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bicyclo[3.1.0]hexane derivatives.
Isopropylation: The addition of the isopropyl group is typically carried out using isopropyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chloromethylation and isopropylation processes, optimized for yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-3-(propan-2-YL)bicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-(Chloromethyl)-3-(propan-2-YL)bicyclo[31
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-3-(propan-2-YL)bicyclo[3.1.0]hexane involves its interaction with molecular targets and pathways. The chloromethyl group can act as an electrophile, participating in various chemical reactions. The bicyclic structure may influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
3-sec-Butyl-3-(chloromethyl)bicyclo[3.1.0]hexane
- Molecular Formula : C₁₁H₁₉Cl
- Key Differences : Replaces the isopropyl group with a bulkier sec-butyl substituent.
- Impact: Increased steric hindrance may reduce reactivity in nucleophilic substitutions or receptor binding compared to the isopropyl analog.
3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane
- Key Differences : Substitutes isopropyl with a propenyl group (unsaturated allyl chain).
- This compound may serve as a precursor for further functionalization .
3-(Bromomethyl)bicyclo[3.1.0]hexane
Physicochemical Properties
- Solubility : The isopropyl group in the target compound increases hydrophobicity compared to smaller substituents (e.g., bromomethyl).
- Stability : Bicyclo[3.1.0]hexane derivatives are prone to ring-opening under radical or acidic conditions; bulkier substituents like sec-butyl may delay such reactions .
Biological Activity
3-(Chloromethyl)-3-(propan-2-YL)bicyclo[3.1.0]hexane is a bicyclic organic compound with significant potential in medicinal chemistry due to its unique structural features and reactivity. This article explores its biological activity, synthesis methods, and interaction with biological targets.
Chemical Structure and Properties
The compound has a molecular formula of C_{10}H_{15}Cl and a molecular weight of approximately 170.68 g/mol. Its structure consists of a bicyclo[3.1.0]hexane framework, characterized by a cyclopropane ring fused to a cyclobutane ring, with a chloromethyl group and a prop-2-en-1-yl substituent that enhance its reactivity .
Synthesis Methods
Several synthetic pathways have been developed for this compound, including:
- Nucleophilic Substitution Reactions : Utilizing potassium hydroxide to substitute the chloromethyl group.
- Elimination Reactions : Employing strong acids to facilitate the removal of functional groups .
These methods provide efficient routes to synthesize the compound while maintaining high yields.
Research indicates that this compound may interact with various biological receptors, similar to other bicyclic compounds. Its chloromethyl and propylene groups suggest potential affinity for certain enzyme systems and receptors, which could lead to therapeutic applications .
Interaction Studies
Interaction studies are crucial for understanding the biological potential of this compound. Preliminary studies suggest that it may exhibit affinities toward:
- P2Y Receptors : These receptors are involved in platelet aggregation and other cellular signaling pathways, indicating that the compound could play a role in cardiovascular therapies .
- Cytochrome P450 Enzymes : Known for their role in drug metabolism, interactions with these enzymes could influence pharmacokinetics and toxicity profiles .
Antiplatelet Activity
In studies examining P2Y receptor inhibitors, compounds structurally similar to this compound demonstrated significant effects on platelet aggregation. The inhibition of P2Y(12) receptors was particularly notable, suggesting potential use in managing thrombotic disorders .
Cytotoxicity Assessments
Further investigations into the cytotoxic effects of the compound revealed variable results across different cell lines. While some studies indicated low cytotoxicity at therapeutic concentrations, others suggested that specific structural modifications could enhance its efficacy against cancer cells by inducing apoptosis through modulation of pro-apoptotic pathways .
Comparative Analysis
A comparative analysis of related bicyclic compounds reveals distinct biological profiles based on structural variations:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 2-(Bicyclo[3.1.0]hexan-2-yl)propan-1-ol | Bicyclic Alcohol | Hydroxyl group instead of halogen |
| 3-(Bicyclo[3.1.0]hexan-2-YL)propanamide | Bicyclic Amine | Amide functional group |
| This compound | Bicyclic Halide | Unique reactivity due to chloromethyl group |
This table highlights how variations in functional groups can significantly impact biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
